2-Acetoxy-3-chloro-benzoic acid
Description
2-Acetoxy-3-chloro-benzoic acid is a substituted benzoic acid derivative characterized by an acetoxy group (-OAc) at the 2-position and a chlorine atom (-Cl) at the 3-position of the aromatic ring.
Properties
Molecular Formula |
C9H7ClO4 |
|---|---|
Molecular Weight |
214.60 g/mol |
IUPAC Name |
2-acetyloxy-3-chlorobenzoic acid |
InChI |
InChI=1S/C9H7ClO4/c1-5(11)14-8-6(9(12)13)3-2-4-7(8)10/h2-4H,1H3,(H,12,13) |
InChI Key |
YRHAVQYWRXYIRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=CC=C1Cl)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- The acetoxy group in this compound confers greater steric hindrance and lipophilicity compared to hydroxyl or ethoxy substituents in analogs .
- Chlorine at the 3-position may enhance electronic effects (e.g., resonance withdrawal), modulating acidity and reactivity relative to fluorine or hydroxyl groups in other derivatives .
Key Observations :
- The synthesis of this compound likely parallels methods for esterification of phenolic acids, involving acetylation under acidic conditions .
- Fluorinated analogs (e.g., 3-chloro-2,4-difluoro-5-hydroxybenzoic acid) require hazardous reagents (e.g., HF), complicating their synthesis compared to chlorinated or esterified derivatives .
Crystallographic and Structural Insights
Crystallographic studies of related compounds, often conducted using SHELX and WinGX software , reveal critical differences in molecular packing and hydrogen-bonding networks:
Key Observations :
- The acetoxy group in this compound may disrupt classical hydrogen-bonding patterns seen in hydroxylated analogs, favoring instead weaker C-H···O interactions .
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